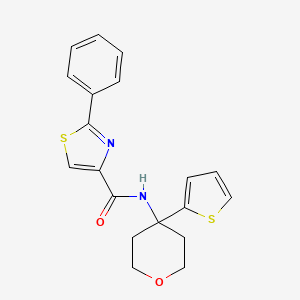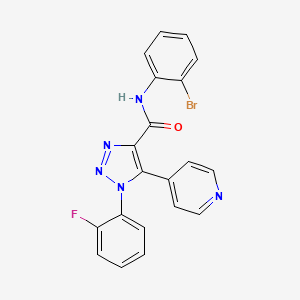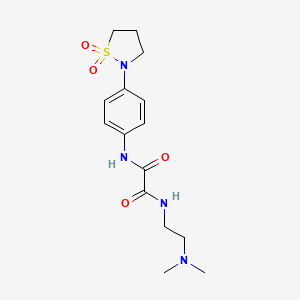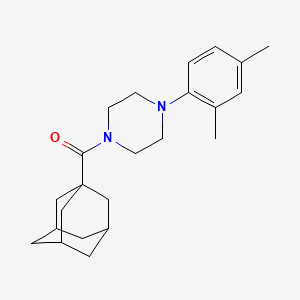![molecular formula C11H15N5O2 B2897619 1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1185370-12-0](/img/structure/B2897619.png)
1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as Theophylline, is a methylxanthine drug that is commonly used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is also used as a cardiac stimulant and diuretic. Theophylline has been the subject of scientific research for many years due to its complex chemical structure and its effects on the human body.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds structurally related to "1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" often explores their synthesis and chemical properties. For instance, studies have detailed the synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, showcasing the versatility of these compounds in organic synthesis. These derivatives were obtained through cycloaddition reactions, highlighting the compound's role in facilitating the development of new chemical entities with potential therapeutic applications (Simo, Rybár, & Alföldi, 2000).
Biological Activities and Applications
The compound and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmacological research. One notable area of study is their potential as adenosine receptor antagonists, which could have implications for treating neurological disorders. A study on the similarities and differences in affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors revealed that certain derivatives could selectively inhibit these receptors, indicating potential for therapeutic application in diseases where adenosine receptor modulation is beneficial (Szymańska et al., 2016).
Mechanistic Insights
Further research provides mechanistic insights into the action of related compounds, such as trimethoprim, a well-known antimicrobial drug. While not directly related to the queried compound, this research contributes to understanding the broader category of purine derivatives' biological mechanisms. A study revisited the mechanism of action of trimethoprim, an antifolate drug, demonstrating the importance of these compounds in inhibiting bacterial growth by targeting folate biosynthesis. This research underscores the significant role that purine derivatives play in developing antimicrobial agents (Quinlivan, McPartlin, Weir, & Scott, 2000).
Propriétés
IUPAC Name |
1,7,9-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6-4-14(2)10-12-8-7(16(10)5-6)9(17)13-11(18)15(8)3/h6H,4-5H2,1-3H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSOTHSQVYSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)
![Oxiran-2-yl-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2897539.png)


![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)

![2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2897545.png)
![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)